2-Methyl-6-(trifluoromethyl)quinoxaline

Drug design Lipophilicity Physicochemical properties

Researchers often face multi-step syntheses to access quinoxaline cores with specific electronic and steric profiles. 2-Methyl-6-(trifluoromethyl)quinoxaline (CAS 646512-72-3) eliminates this bottleneck. - **Distinct Substitution:** XLogP3 2.5 (moderate lipophilicity), TPSA 25.8 Ų; CF3 group enhances metabolic stability & binding affinity. - **SAR-Ready Scaffold:** Privileged quinoxaline core for kinase inhibitors, GPCR modulators, or agrochemical intermediates. - **Supply Certainty:** Available as a specialty building block-avoid custom synthesis delays.

Molecular Formula C10H7F3N2
Molecular Weight 212.17 g/mol
CAS No. 646512-72-3
Cat. No. B3148451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)quinoxaline
CAS646512-72-3
Molecular FormulaC10H7F3N2
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=C(C=CC2=N1)C(F)(F)F
InChIInChI=1S/C10H7F3N2/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(9)15-6/h2-5H,1H3
InChIKeyRZUGNZABFZHEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-(trifluoromethyl)quinoxaline: Compound Overview


2-Methyl-6-(trifluoromethyl)quinoxaline (CAS 646512-72-3) is a nitrogen-containing heterocyclic compound belonging to the quinoxaline family, with a molecular formula of C10H7F3N2 and a molecular weight of 212.17 g/mol [1]. Characterized by a methyl group at the 2-position and a trifluoromethyl group at the 6-position of the quinoxaline core, this substitution pattern is distinct from many commercial quinoxaline building blocks . The compound exhibits a calculated octanol-water partition coefficient (XLogP3) of 2.5, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 25.8 Ų [1]. The presence of the strongly electron-withdrawing trifluoromethyl group significantly alters the electronic properties and metabolic stability of the quinoxaline core compared to unsubstituted or halogen-substituted analogs .

Scaffold 2-Methyl + 6-CF3 quinoxaline substitution pattern for SAR exploration
Profile Moderate lipophilicity with strong electron-withdrawing character
Procurement Specialty building block; not a bulk commodity chemical

2-Methyl-6-(trifluoromethyl)quinoxaline: Why Substitution Matters


Generic substitution with a different quinoxaline derivative is not feasible due to the profound impact of the 2-methyl and 6-trifluoromethyl groups on the molecule's core physicochemical properties and, consequently, its downstream biological and chemical behavior . The trifluoromethyl group is a potent electron-withdrawing moiety that enhances metabolic stability and can significantly influence binding affinity to biological targets . The 2-methyl group provides a modest steric and electronic modulation at a key position, which can be critical for interactions with enzymes or receptors . Altering or removing these specific substituents, such as in 6-(trifluoromethyl)quinoxaline (lacking the 2-methyl) or 2-methylquinoxaline (lacking the 6-CF3), results in compounds with different lipophilicity profiles, electronic distributions, and potential hydrogen-bonding patterns, which fundamentally alters their performance in assays and chemical reactions . The specific combination and positioning of these groups in 2-Methyl-6-(trifluoromethyl)quinoxaline create a unique molecular fingerprint that is not replicated by other commercially available building blocks.

Target Feature
Why Substitution May Shift
2-Methyl group at position 2
Removal may alter steric profile and lipophilicity balance
6-Trifluoromethyl group
Replacing with H or Cl may reduce electron-withdrawing capacity
Combined 2-Me / 6-CF3 pattern
Different substitution may shift assay behavior and binding context

2-Methyl-6-(trifluoromethyl)quinoxaline: Distinctive Evidence


Lipophilicity Comparison vs Analogs

The calculated lipophilicity (XLogP3) of 2-Methyl-6-(trifluoromethyl)quinoxaline is 2.5, as reported in PubChem [1]. This value distinguishes it from key comparators. The compound lacking the 2-methyl group, 6-(trifluoromethyl)quinoxaline, has a calculated LogP of approximately 2.1 . The compound lacking the trifluoromethyl group, 2-methylquinoxaline, has a calculated LogP of approximately 1.8 . The presence of both substituents in the target compound results in a balanced lipophilic profile that is intermediate between the two.

Lipophilicity
Reported
XLogP3 = 2.5 | Δ +0.4 vs 6-CF3 analog | Δ +0.7 vs 2-methyl analog
Supports lipophilicity-based selection context
Computational prediction; verify experimentally
Drug design Lipophilicity Physicochemical properties

Electronic Effect of 6-CF3 Substitution

The presence of a trifluoromethyl group at the 6-position imparts a strong negative inductive effect and a distinct electrostatic potential surface compared to non-fluorinated analogs . Class-level inference from SAR studies on quinoxaline derivatives indicates that electron-withdrawing groups (EWGs) at the 6- or 7-position significantly enhance biological activity in certain contexts, such as antimycobacterial and anticancer assays [1]. While direct quantitative data for 2-Methyl-6-(trifluoromethyl)quinoxaline is not available, the trifluoromethyl group is recognized as a potent bioisostere that can enhance metabolic stability and target binding .

Electronic Effect
Class-level
6-CF3: strong EWG (Hammett σm 0.43, σp 0.54)
Class-level SAR context; data to verify
Based on quinoxaline SAR reviews
Medicinal chemistry Electronics SAR

Synthetic Utility and Commercial Availability

2-Methyl-6-(trifluoromethyl)quinoxaline serves as a versatile core scaffold for the synthesis of more complex molecules, with its 2-methyl group acting as a site for further functionalization, e.g., oxidation or deprotonation . Unlike simpler quinoxalines like 2-methylquinoxaline, the presence of the 6-CF3 group allows for the exploration of structure-activity relationships in medicinal chemistry campaigns targeting diseases where a trifluoromethyl group is a known pharmacophore . The compound is commercially available from several specialty chemical suppliers with purities typically ≥97% , though lead times can be significant (8-12 weeks from some vendors) , indicating it is a specialized research tool rather than a bulk commodity chemical. This contrasts with 2-methylquinoxaline, which is generally more widely available and less expensive.

Synthetic Utility
Data to verify
Specialty building block; reported 97–98% purity
Supports procurement review
Niche availability; verify lead times
Organic synthesis Medicinal chemistry Building block

2-Methyl-6-(trifluoromethyl)quinoxaline: Applications


Medicinal Chemistry: Hit-to-Lead for Kinase and GPCR Targets

This compound is ideally suited as a core scaffold in medicinal chemistry programs where a moderately lipophilic (XLogP3=2.5) heterocyclic core with an electron-withdrawing group is desired [1]. The 2-methyl and 6-trifluoromethyl substitution pattern provides a unique starting point for exploring structure-activity relationships (SAR) around a privileged quinoxaline scaffold. The trifluoromethyl group is a well-established pharmacophore in kinase inhibitors, GPCR modulators, and nuclear receptor ligands, and its presence can enhance metabolic stability and binding affinity . The compound's commercial availability, albeit as a specialty item, allows researchers to bypass a multi-step synthesis of the core, accelerating hit-to-lead progression .

Chemical Biology: Probes with Optimized Physicochemical Properties

The compound's specific lipophilicity (LogP 2.5) and electronic properties make it a valuable candidate for developing chemical probes intended for cellular or in vivo applications. The calculated lipophilicity, distinct from non-fluorinated analogs (LogP ~1.8) and simple 6-CF3 analogs (LogP ~2.1), positions it in a useful range for balancing membrane permeability and aqueous solubility [1]. The electron-withdrawing nature of the trifluoromethyl group can be exploited to modulate the pKa of nearby groups or to create a distinct molecular electrostatic potential surface for target engagement . This makes it a precise tool for dissecting biological pathways where subtle changes in molecular properties are critical.

Agricultural Chemistry: Herbicide and Fungicide Intermediates

Class-level evidence suggests that quinoxaline derivatives bearing electron-withdrawing substituents exhibit significant herbicidal and antimicrobial activities [1]. The 6-trifluoromethyl group in particular is a common motif in modern agrochemicals due to its metabolic stability and ability to enhance potency . 2-Methyl-6-(trifluoromethyl)quinoxaline can serve as a valuable intermediate or scaffold for synthesizing novel agrochemical candidates, particularly where selective weed control or fungal inhibition is required . Its distinct substitution pattern allows for the exploration of new SAR landscapes that are not accessible with simpler quinoxaline building blocks.

Materials Science: Fluorinated Electronic Materials

The rigid, planar quinoxaline core combined with the strong electron-withdrawing trifluoromethyl group imparts unique electronic properties to this molecule. Such compounds are of interest in materials science for the development of organic semiconductors, electron-transport layers in OLEDs, or other optoelectronic devices [1]. The specific substitution pattern can influence the HOMO-LUMO gap and electron affinity of the material. While specific data for this compound is lacking, the combination of an electron-deficient core and a fluorinated substituent is a well-known strategy for tuning the electronic properties of organic materials . Its availability as a building block allows for its integration into more complex, functional organic molecules.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Substituted quinoxaline core scaffold
Lipophilicity / electronic profile review
Chemical probe development
Balanced physicochemical profile
Permeability / solubility context
Agrochemical intermediate research
Electron-withdrawing quinoxaline core
Reported screening context review
Electronic materials research
Fluorinated electron-deficient core
HOMO-LUMO / electronic property review

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